molecular formula C20H20ClN3O B10866776 6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one

6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B10866776
M. Wt: 353.8 g/mol
InChI Key: OCVZMVZTRKYYSY-UHFFFAOYSA-N
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Description

6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a chloro group, a phenyl group, and a methylpiperazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions

    Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Phenyl Substitution: The phenyl group can be introduced via Suzuki coupling, where a boronic acid derivative reacts with a halogenated quinoline in the presence of a palladium catalyst.

    Piperazine Substitution: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline core or the chloro substituent, potentially yielding dechlorinated or hydrogenated derivatives.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dechlorinated quinoline derivatives or hydrogenated quinoline cores.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways due to its ability to modulate specific biological activities.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-phenylquinolin-2(1H)-one: Lacks the piperazine moiety, which may result in different biological activities.

    3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one: Lacks the chloro substituent, potentially affecting its reactivity and interaction with biological targets.

    6-chloro-3-(4-methylpiperazin-1-yl)quinolin-2(1H)-one: Lacks the phenyl group, which may influence its pharmacokinetic properties.

Uniqueness

The presence of the chloro, phenyl, and piperazine substituents in 6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one makes it unique in terms of its chemical reactivity and potential biological activities. These substituents can significantly influence the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug development and other scientific research applications.

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

6-chloro-3-(4-methylpiperazin-1-yl)-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C20H20ClN3O/c1-23-9-11-24(12-10-23)19-18(14-5-3-2-4-6-14)16-13-15(21)7-8-17(16)22-20(19)25/h2-8,13H,9-12H2,1H3,(H,22,25)

InChI Key

OCVZMVZTRKYYSY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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